Ethyl 2-diazo-2-formylacetate

Vue d'ensemble

Description

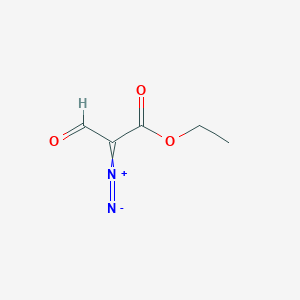

Ethyl 2-diazo-2-formylacetate is a versatile compound in organic chemistry, known for its unique reactivity and applications in various synthetic processes. This compound is characterized by the presence of a diazo group (-N=N-) and an ester functional group, making it a valuable intermediate in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-2-formylacetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester with sodium nitrite in the presence of an acid, such as sulfuric acid, in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods: In industrial settings, the synthesis of ethyl alpha-formyldiazoacetate often employs continuous-flow microreactor technology. This method offers several advantages, including improved safety, efficient heat transfer, and precise control over reaction conditions . The use of microreactors allows for the production of ethyl alpha-formyldiazoacetate in sufficient quantities while minimizing the risks associated with handling diazo compounds.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-diazo-2-formylacetate undergoes various chemical reactions, including:

Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.

Radical Reactions: The compound can participate in radical reactions, such as metalloradical catalysis, to form complex structures.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of diverse products.

Common Reagents and Conditions:

Catalysts: Common catalysts used in these reactions include cobalt(II) complexes, rhodium complexes, and Lewis acids like BF3 and SnCl2

Major Products:

Cyclopropaneformylesters: Formed through cyclopropanation reactions.

Beta-ketoesters: Produced via the Roskamp reaction with aldehydes.

Applications De Recherche Scientifique

Ethyl 2-diazo-2-formylacetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl alpha-formyldiazoacetate involves the generation of reactive intermediates, such as carbenes and radicals, through the cleavage of the diazo group. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and substitution reactions . The compound’s reactivity is influenced by the presence of catalysts and the specific reaction conditions employed .

Comparaison Avec Des Composés Similaires

- Ethyl Diazoacetate

- Diazomethane

- Methyl Diazoacetate

Propriétés

Formule moléculaire |

C5H6N2O3 |

|---|---|

Poids moléculaire |

142.11 g/mol |

Nom IUPAC |

ethyl 2-diazo-3-oxopropanoate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |

Clé InChI |

PCSYKHHJEVNPPX-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(=[N+]=[N-])C=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.